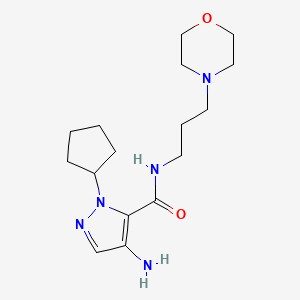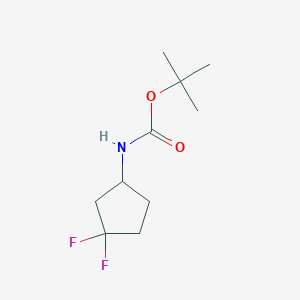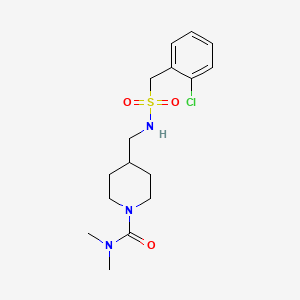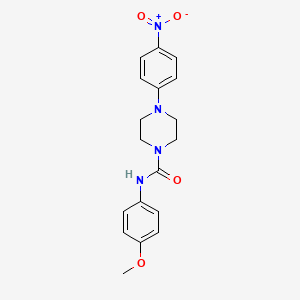
N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is a promising drug candidate for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. The purpose of
Aplicaciones Científicas De Investigación
Neuroprotective Properties
One study investigated a novel potent Na+/Ca2+ exchange (NCX) inhibitor, YM-244769, which demonstrated significant neuroprotective effects against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells. These cells express NCX1 and NCX3, with the drug showing preferential inhibition of NCX3. This suggests potential therapeutic applications in neuroprotection, especially in conditions involving ischemic injury (Iwamoto & Kita, 2006).
Inhibition of Nucleoside Transport
Research on analogues of 4-nitrobenzylthioinosine (NBTI), which is known to inhibit the nucleoside transport protein ENT1, indicates that modifications to its structure can affect its ability to penetrate the CNS and its oral absorption. This study provides insights into how structural alterations, such as those found in N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, might influence biological activity and pharmacokinetics, suggesting potential applications in modulating nucleoside transport (Tromp et al., 2004).
Metabolism and Disposition Studies
A study employing 19F-nuclear magnetic resonance (NMR) to track the metabolic fate and excretion balance of MK-0518, a potent inhibitor of HIV integrase, underscores the importance of fluorine in drug development for enhancing tracking and analysis capabilities. This highlights the potential utility of fluorinated compounds, like the one , in drug metabolism and pharmacokinetics research (Monteagudo et al., 2007).
Orexin Receptor Antagonism
Research on compounds targeting orexin receptors for the control of compulsive food consumption presents another area of interest. Compounds like GSK1059865, which is a selective OX1R antagonist, demonstrate the potential therapeutic applications of receptor-specific drugs in treating disorders such as binge eating. This suggests a broader scope for research into receptor-specific antagonists or agonists, potentially including compounds with structural similarities to N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide (Piccoli et al., 2012).
HIV Treatment
The development and structural analysis of raltegravir, an HIV integrase inhibitor, demonstrate the critical role of molecular design in drug efficacy. The detailed structural analysis of such compounds provides a foundation for understanding how specific substitutions and modifications can enhance drug-receptor interactions, offering insights into the design of more effective treatments (Yamuna et al., 2013).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-7-5-13(6-8-15)11-21-17(23)18(24)22-12-19(25)10-9-14-3-1-2-4-16(14)19/h1-8,25H,9-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCJNSAGVRVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea](/img/structure/B2513012.png)



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2513019.png)



![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)
![3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B2513029.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B2513031.png)